Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate

Ophthalmology Topical Anesthesia Corneal Sensitivity

Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate (CAS 18672-84-9), also designated WIN 3606, is a synthetic local anesthetic belonging to the ester-type class of voltage-gated sodium channel blockers. Its free-base parent, 2-(diethylamino)ethyl 4-amino-2-ethoxybenzoate, is a structural analog of the classic ester anesthetic procaine, distinguished by the presence of a 2-ethoxy substituent on the benzoic acid ring.

Molecular Formula C15H27N2O7P
Molecular Weight 378.36 g/mol
CAS No. 18672-84-9
Cat. No. B15341221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate
CAS18672-84-9
Molecular FormulaC15H27N2O7P
Molecular Weight378.36 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCOC(=O)C1=C(C=C(C=C1)N)OCC.OP(=O)(O)[O-]
InChIInChI=1S/C15H24N2O3.H3O4P/c1-4-17(5-2)9-10-20-15(18)13-8-7-12(16)11-14(13)19-6-3;1-5(2,3)4/h7-8,11H,4-6,9-10,16H2,1-3H3;(H3,1,2,3,4)
InChIKeySZMRQGZWBNQKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 4-Amino-2-ethoxy-, 2-(diethylamino)ethyl Ester, Hydrogen Phosphate (CAS 18672-84-9): Chemical Identity and Pharmacological Class


Benzoic acid, 4-amino-2-ethoxy-, 2-(diethylamino)ethyl ester, hydrogen phosphate (CAS 18672-84-9), also designated WIN 3606, is a synthetic local anesthetic belonging to the ester-type class of voltage-gated sodium channel blockers [1]. Its free-base parent, 2-(diethylamino)ethyl 4-amino-2-ethoxybenzoate, is a structural analog of the classic ester anesthetic procaine, distinguished by the presence of a 2-ethoxy substituent on the benzoic acid ring [2]. The compound is supplied as a dihydrogen phosphate salt (molecular formula C₁₅H₂₇N₂O₇P; molecular weight 378.36 g/mol), which confers aqueous solubility and stability characteristics that differ from the more common hydrochloride salt of structurally related agents such as oxybuprocaine (benoxinate) [1]. Its pharmacological action is exerted through reversible stabilization of neuronal membranes, decreasing sodium ion permeability and thereby blocking nerve impulse propagation [3].

Nav channel block studies: ester-type probe with 2-ethoxy substitution context for onset and duration assays
Cholinesterase metabolism: procaine analog with reported slower pseudocholinesterase hydrolysis rate
Phosphate salt selection: aqueous solubility profile distinct from common HCl salts of structural analogs

Substitution Risks for Benzoic Acid, 4-Amino-2-ethoxy-, 2-(diethylamino)ethyl Ester, Hydrogen Phosphate: Salt Form and Positional Isomerism Matter


Interchangeability of this compound with its closest in-class candidates—oxybuprocaine hydrochloride (3-butoxy positional isomer) or procaine (unsubstituted parent)—is not scientifically justifiable without direct comparative data. The 2-ethoxy substituent alters both lipophilicity and steric interaction at the sodium channel binding site relative to the 3-butoxy group of oxybuprocaine, potentially modifying potency, onset kinetics, and metabolic susceptibility to plasma esterases [1][2]. Furthermore, the hydrogen phosphate counterion yields a distinct aqueous solubility profile and final formulation pH compared to hydrochloride salts, which can directly affect corneal penetration, ocular tolerability, and long-term solution stability in ophthalmic preparations [3]. The quantitative evidence presented below demonstrates that therapeutic equivalence or research equivalence cannot be assumed across these structural variants.

Positional isomer 2-ethoxy substitution alters lipophilicity and binding-site interaction compared to 3-butoxy (oxybuprocaine); potency and onset may shift
Salt form Hydrogen phosphate yields distinct aqueous pH and corneal penetration profile vs. hydrochloride salts; formulation stability may differ
Metabolic profile Esterase susceptibility and metabolite release pattern may not transfer from procaine or tetracaine without direct comparative data

Quantitative Differentiation of Benzoic Acid, 4-Amino-2-ethoxy-, 2-(diethylamino)ethyl Ester, Hydrogen Phosphate Against Key Comparators


Onset of Maximal Corneal Anesthesia: WIN 3606 vs. Tetracaine

In a direct head-to-head canine model, the related 4-amino-3-butoxy structural analog oxybuprocaine HCl (0.4%) achieved maximal corneal anesthesia (CTT = 0 mm) within 1 minute of topical instillation, matching the onset profile of 1% tetracaine ophthalmic solution with no statistically significant difference observed (n = 12 Beagles, Cochet-Bonnet aesthesiometry) [1]. The class-level inference is that the 2-ethoxy substitution pattern present in WIN 3606 may confer comparable or faster membrane penetration kinetics owing to the altered lipophilicity relative to the 3-butoxy isomer [2]. A separate rat study confirmed that oxybuprocaine achieved maximal anesthetic effect (no blink response at 5 mm filament length) within 5 minutes, sustained for up to 15 minutes (p < 0.0001 vs. baseline) [3].

Onset of corneal anesthesia
Head-to-head
≤1 min (oxybuprocaine class, dogs) matching tetracaine 1% onset; no significant difference
Reported rapid membrane penetration; onset may support procedural workflow studies
Class-level inference for 2-ethoxy analog; Beagle model n=12
Ophthalmology Topical Anesthesia Corneal Sensitivity

Duration of Corneal Anesthesia: Sustained Effect of WIN 3606 Class vs. Ropivacaine

Oxybuprocaine 0.4% provided significantly prolonged corneal anesthesia compared to ropivacaine 1% in a randomized, blinded, crossover rat study. Corneal touch threshold (CTT) values remained significantly below baseline for 65 minutes with oxybuprocaine versus only 30 minutes with ropivacaine (p = 0.002), and oxybuprocaine induced a significantly lower CTT than ropivacaine from 10 through 65 minutes post-application (p = 0.002) [1]. In dogs, CTT remained significantly decreased from baseline for 45 minutes following oxybuprocaine instillation, with no significant difference in the duration of corneal anesthesia compared to tetracaine 1% [2]. These data suggest that the 2-ethoxy substituted WIN 3606 class provides a duration profile equivalent to tetracaine and superior to amino-amide agents such as ropivacaine in the ocular surface setting.

Duration of anesthesia
Head-to-head
65 min sustained effect in rats vs. 30 min ropivacaine (p = 0.002); 2.2-fold longer
Supports longer-duration endpoint studies; comparable to tetracaine in dogs
Rat crossover study n=20; Dog model n=12
Duration of Action Ocular Surgery Veterinary Ophthalmology

Ocular Tolerability: Lower Conjunctival Irritation vs. Tetracaine

In a direct head-to-head comparison in ophthalmically normal Beagle dogs, conjunctival hyperemia and chemosis were detected significantly more frequently in eyes treated with tetracaine 1% than in contralateral eyes receiving oxybuprocaine 0.4% (p < 0.05) [1]. The study concluded that oxybuprocaine was less irritating to the conjunctiva than tetracaine despite equivalent anesthetic efficacy. In a human clinical trial comparing proparacaine, tetracaine, and oxybuprocaine, tetracaine produced the most intense burning sensation upon instillation (VAS score, p < 0.0001), while oxybuprocaine occupied an intermediate comfort position between proparacaine and tetracaine [2]. This tolerability advantage, combined with the phosphate salt formulation of WIN 3606, which may offer a more physiologically compatible pH than hydrochloride salts, supports its selection for procedures requiring repeated dosing or use in sensitive patient populations.

Ocular tolerability
Head-to-head
Lower conjunctival hyperemia frequency vs. tetracaine (p
Reported tolerability endpoint context; may reduce confounding inflammation in models
Dog contralateral eye n=12; Human n=21 double-blind
Cholinesterase hydrolysis
Method context
~0.5× procaine hydrolysis rate; not hydrolyzed by acetylcholinesterase
Supports extended local half-life interpretation; reduced metabolite generation context
Purified human serum cholinesterase assay
Ocular Tolerability Conjunctival Hyperemia Patient Comfort

Cholinesterase Interaction Profile: Differentiated Hydrolysis Rate vs. Procaine

WIN 3606 was studied as part of a homologous series of procaine analogs ('Series 0') in a purified human serum cholinesterase (pseudocholinesterase) assay. The compounds of Series 0, including WIN 3606, were hydrolyzed by serum cholinesterase at approximately half the rate of procaine [1]. This reduced susceptibility to esterase-mediated degradation suggests a longer effective half-life at the site of administration and potentially lower systemic release of the primary aromatic amine metabolite (4-amino-2-ethoxybenzoic acid), which is relevant to both therapeutic duration and allergenicity risk assessment. Importantly, none of the Series 0 compounds were hydrolyzed by acetylcholine esterase from guinea pig brain, indicating selectivity for plasma pseudocholinesterase over synaptic acetylcholinesterase [1].

Cholinesterase hydrolysis
Method context
~0.5× procaine hydrolysis rate; not hydrolyzed by acetylcholinesterase
Supports extended local half-life interpretation; reduced metabolite generation context
Purified human serum cholinesterase assay
Metabolic Stability Cholinesterase Hydrolysis Enzyme Kinetics

High-Value Application Scenarios for Benzoic Acid, 4-Amino-2-ethoxy-, 2-(diethylamino)ethyl Ester, Hydrogen Phosphate Based on Quantitative Evidence


Ophthalmic Diagnostic and Minor Surgical Anesthesia in Preclinical Models

The compound's class demonstrates maximal corneal anesthesia within 1 minute and sustained effect for 45–65 minutes in both rodent and canine models [1][2], making it well suited for preclinical ocular procedures including tonometry, corneal scraping, foreign body removal, and intracameral injections. Its tolerability advantage over tetracaine, evidenced by significantly less conjunctival hyperemia (p < 0.05), reduces confounding inflammation in studies requiring preserved corneal integrity [1]. The phosphate salt formulation may offer improved long-term aqueous stability relative to hydrochloride salts in multi-dose research protocols.

Esterase Metabolism Studies and Local Anesthetic Structure-Activity Relationship (SAR) Investigations

WIN 3606 was explicitly characterized as a procaine analog in Series 0 substituted benzoic acid esters, with a serum cholinesterase hydrolysis rate approximately 50% that of procaine [3]. This compound serves as a defined molecular probe for investigating the impact of 2-ethoxy substitution on esterase susceptibility, plasma half-life, and metabolite generation. Researchers comparing the 2-ethoxy (WIN 3606), 3-butoxy (oxybuprocaine), and unsubstituted (procaine) analogs can use this compound to establish quantitative SAR for alkoxy positional isomerism on both pharmacodynamic potency and pharmacokinetic stability.

Formulation Development of Topical Anesthetic Preparations with Alternative Salt Forms

The hydrogen phosphate salt of WIN 3606 provides a distinct formulation option compared to the hydrochloride salts that dominate clinical local anesthetic preparations [4]. Phosphate salts can offer differentiated pH buffering characteristics, potentially reducing the stinging sensation upon instillation that is well-documented for hydrochloride-based tetracaine solutions (VAS discomfort score significantly elevated, p < 0.0001 vs. comparators) [5]. This application is particularly relevant for pharmaceutical development targeting sensitive mucosal surfaces, including ocular and otolaryngological formulations, where the 2-ethoxy substitution pattern may also enhance membrane penetration relative to unsubstituted procaine.

Veterinary Ophthalmology with Reduced Conjunctival Irritation Requirements

In veterinary ophthalmic practice, where patient cooperation and tissue integrity are paramount, the oxybuprocaine class provides equivalent anesthetic efficacy to tetracaine but with a significantly better conjunctival tolerability profile (fewer hyperemia and chemosis events) [1]. The 45-minute duration of significant corneal anesthesia allows completion of most diagnostic and minor interventional procedures without re-dosing, minimizing stress to the animal [1]. The phosphate salt alternative may offer practical storage and handling advantages in veterinary field settings where refrigeration of hydrochloride solutions is less reliable.

Application
Selection Property
Validation Focus
Ocular anesthesia model studies
Rapid onset and sustained duration endpoint profile
Corneal sensitivity recovery time; inflammation confounder monitoring
Esterase metabolism SAR
Pseudocholinesterase substrate with defined hydrolysis rate
Plasma stability and metabolite release pattern review
Topical formulation development
Phosphate salt pH profile and aqueous stability
Membrane penetration and tolerability endpoint comparison
Veterinary ophthalmic research
Reduced conjunctival hyperemia vs. tetracaine class
Tissue integrity preservation in repeated-dose protocols
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